molecular formula C13H19ClN2O3 B15051327 cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hcl

cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hcl

Cat. No.: B15051327
M. Wt: 286.75 g/mol
InChI Key: LZHFWXLMHRUWFW-LYCTWNKOSA-N
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Description

cis-Benzyl (3-hydroxypiperidin-4-yl)carbamate HCl is a high-purity, chiral piperidine derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry. This compound features a cis-configured, multifunctional piperidine ring system bearing both a carbamate-protected amine and a hydroxymethyl group, making it a versatile precursor for the construction of more complex bioactive molecules. Its primary research value lies in the development of pharmaceutical candidates, particularly as a constrained scaffold that can mimic peptide turn structures or serve as a core component in libraries for high-throughput screening. The piperidine motif is a common feature in molecules targeting the central nervous system, and this specific stereoisomer is of significant interest for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The carbamate group (Cbz) offers a protected amine that can be selectively deprotected for further functionalization, while the hydroxyl group provides an additional handle for chemical modification. Researchers utilize this compound in the synthesis of potential protease inhibitors, enzyme modulators, and other therapeutic agents, leveraging its rigid three-dimensional structure to explore novel chemical space. This product is offered with comprehensive analytical data, including HPLC and NMR, to ensure identity and purity for demanding research applications. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

benzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m1./s1

InChI Key

LZHFWXLMHRUWFW-LYCTWNKOSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O.Cl

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Piperidine Carbamate Hydrochlorides

Core Reaction Framework

The synthesis of cis-benzyl (3-hydroxypiperidin-4-yl)carbamate HCl follows a modular approach:

  • Hydroxypiperidine Preparation : Introduction of hydroxyl groups via ketone reduction or epoxide ring-opening.
  • Carbamate Formation : Reaction of the amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
  • Hydrochloride Salt Formation : Acidic workup to precipitate the final product.

Steric and stereoelectronic factors dictate the need for protecting groups. For example, Boc (tert-butoxycarbonyl) protection prevents unwanted side reactions during hydroxyl or amine functionalization.

Detailed Synthetic Protocols

Boc-Mediated Protection with Subsequent Carbamate Installation

Stepwise Procedure
  • Starting Material : (3R,4R)-4-hydroxypiperidine-3-carboxylic acid methyl ester hydrochloride.
  • Boc Protection :

    • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), DMAP (catalyst).
    • Solvent : Acetone/water (3:2) or dichloromethane.
    • Conditions : 0°C to room temperature, 5–24 hours.
    • Yield : 77–100%.

    Representative Data :

    Starting Material Boc₂O (eq) Base (eq) Solvent Time (h) Yield
    24.67 mmol 1.4 Et₃N (2) Acetone/H₂O 24 100%
    76.38 mmol 1.3 Et₃N (2.5) 1,4-Dioxane/H₂O 18 93.4%
  • Carbamate Formation :

    • Reagents : Benzyl chloroformate, Et₃N.
    • Solvent : Dichloromethane or THF.
    • Workup : Acidic aqueous extraction (0.5 M HCl) followed by brine washing.

One-Pot Synthesis without Intermediate Isolation

Optimized Conditions
  • Single Vessel : Combines Boc protection and carbamate formation.
  • Catalyst : DMAP (0.05 eq) accelerates carbamate coupling.
  • Solvent System : Mixed polar aprotic/aqueous media (e.g., acetone/water) enhances reagent solubility.
  • Yield : 88–93%.

Example Protocol :

  • Dissolve (3R,4R)-4-hydroxypiperidine-3-carboxylic acid methyl ester hydrochloride (24.67 mmol) in acetone/water (30 mL).
  • Add Et₃N (49.28 mmol) and DMAP (1.2 mmol).
  • Slowly introduce Boc₂O (34.54 mmol) at 0°C.
  • Stir overnight, remove acetone, extract with EtOAc, and wash with 0.5 M HCl.
  • React with benzyl chloroformate (1.2 eq) in dichloromethane.
  • Precipitate HCl salt using gaseous HCl.

Critical Analysis of Reaction Parameters

Solvent Effects

  • Polar Aprotic Solvents : Dichloromethane and acetone improve Boc₂O solubility but require aqueous workups.
  • Co-Solvent Systems : Acetone/water (3:2) minimizes side reactions during Boc protection.

Base Selection

  • Triethylamine : Preferred for its ability to scavenge HCl, though excess amounts risk ester hydrolysis.
  • N,N-Diisopropylethylamine (DIPEA) : Used in moisture-sensitive reactions but reduces yields to 79%.

Temperature and Time

  • Low Temperatures (0°C) : Mitigate exothermic reactions during Boc₂O addition.
  • Extended Stirring (24 h) : Necessary for complete conversion in sterically hindered piperidines.

Purification and Characterization

Chromatographic Methods

  • Normal-Phase Silica Gel : Elution with ethyl acetate/methanol (95:5) resolves Boc-protected intermediates.
  • Flash Chromatography : Achieves >98% purity for carbamate precursors.

Crystallization

  • Anti-Solvent Addition : Dropwise ether addition to dichloromethane solutions yields crystalline HCl salts.
  • Purity : >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Mitigation Strategies

Epimerization at Hydroxyl Centers

  • Risk : Basic conditions promote racemization at C3 and C4.
  • Solution : Use low temperatures (<10°C) and buffered aqueous phases during extractions.

Carbamate Hydrolysis

  • Risk : Prolonged exposure to moisture degrades the benzyl carbamate group.
  • Solution : Anhydrous workup conditions and immediate HCl salt formation.

Industrial-Scale Adaptations

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer improves yield consistency (±2% batch-to-batch variation).
  • Parameters :
    • Residence time: 30–60 minutes.
    • Temperature: 25–40°C.
    • Pressure: 10–15 bar.

Green Chemistry Metrics

  • Solvent Intensity : 5.2 L/kg (vs. 8.7 L/kg for batch processes).
  • E-Factor : 18.3 (primarily due to Boc₂O stoichiometry).

Chemical Reactions Analysis

Types of Reactions

Cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzyl (cis-4-aminocyclohexyl)carbamate (CAS 149423-70-1)

  • Structural Differences : Replaces the piperidine ring with a cyclohexane ring and substitutes the hydroxyl group with an amine .
  • Impact :
    • The cyclohexane ring reduces nitrogen-mediated hydrogen bonding compared to the piperidine nitrogen in the target compound.
    • The amine group may enhance reactivity in coupling reactions but reduces polarity compared to the hydroxyl group.

Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS 27489-63-0)

  • Structural Differences : Features a trans-configuration hydroxyl group on a cyclohexane ring .
  • The rigid cyclohexane ring may limit conformational flexibility relative to the piperidine scaffold.

Fmoc-NH-PEG(3)-NH₂*HCl (RL-4390, CAS 906079-91-2)

  • Structural Differences : Incorporates a polyethylene glycol (PEG) spacer and an Fmoc-protected amine instead of a benzyl carbamate .
  • The Fmoc group allows for orthogonal deprotection strategies, making RL-4390 more versatile in solid-phase peptide synthesis compared to the benzyl-protected target compound.

Crystallography and Structural Analysis

  • Target Compound : Structural analysis likely employs SHELX programs (e.g., SHELXL for refinement), widely used for small-molecule crystallography .
  • Comparison: Hydrochloride salts (like the target) often exhibit distinct crystal packing due to ionic interactions, differing from non-salt analogs (e.g., CAS 149423-70-1).

Physicochemical and Functional Properties

Solubility and Stability

Compound Key Features Solubility Stability
Target (CAS 2102411-18-5) Hydrochloride salt, cis-hydroxypiperidine High in polar solvents Enhanced by salt form
CAS 149423-70-1 Cyclohexyl amine Moderate Prone to oxidation
RL-4390 PEG spacer, Fmoc-protected High in aqueous media Stable under acidic conditions

Biological Activity

The compound cis-Benzyl (3-hydroxypiperidin-4-YL)carbamate HCl is a derivative of piperidine, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C13H18ClN3O2\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}

Pharmacological Properties

Recent studies have indicated that compounds similar to This compound exhibit significant interactions with neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions suggest potential applications in treating neurological disorders.

Table 1: Affinity for Neurotransmitter Transporters

Compound NameDAT Affinity (Ki)NET Affinity (Ki)SERT Affinity (Ki)
This compoundTBDTBDTBD
Related Compounds10-100 nM50-500 nM100-1000 nM

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

The mechanism by which This compound exerts its biological effects is likely multifaceted:

  • Transporter Inhibition : Similar compounds have shown to inhibit the reuptake of neurotransmitters, leading to increased synaptic concentrations. This is particularly relevant in the context of mood disorders and neurodegeneration.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.

Case Study 1: Dopamine Transporter Inhibition

A study on related piperidine derivatives highlighted their ability to inhibit DAT effectively. The introduction of hydroxyl groups significantly increased their potency and ability to cross the blood-brain barrier, suggesting a promising avenue for developing treatments for conditions like Parkinson's disease and depression .

Case Study 2: Anticancer Activity

Another investigation into piperidine derivatives indicated that certain modifications could enhance anticancer activity. For instance, compounds exhibiting cytotoxic effects against various cancer cell lines were noted, emphasizing the potential of This compound in oncology .

Research Findings

Recent literature reviews have compiled data on piperidine derivatives, showcasing their varied biological activities:

  • Antidepressant Effects : Compounds similar to This compound have been associated with increased locomotor activity in animal models, suggesting potential antidepressant effects .
  • Antimicrobial Properties : Some studies indicate that piperidine derivatives can enhance the efficacy of existing antibiotics against resistant strains, highlighting their role in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing cis-Benzyl (3-hydroxypiperidin-4-yl)carbamate HCl to ensure high purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 25–40°C) and pH (neutral to slightly basic) to minimize side reactions. Use benzyl carbamate derivatives as intermediates (e.g., tert-butyl carbamate analogs ). Purify via recrystallization in ethanol/water mixtures, monitoring by HPLC with a C18 column (70:30 acetonitrile/water mobile phase) to achieve >95% purity. Confirm stereochemistry via NOESY NMR to distinguish cis from trans isomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s stability under varying storage conditions?

  • Methodological Answer : Employ FT-IR to track carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) bands for degradation analysis . Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products (e.g., free piperidin-4-ylcarbamate). Compare with reference standards of benzyl carbamate analogs .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?

  • Methodological Answer : Conduct phase-solubility studies in DMSO, methanol, and chloroform using UV-Vis spectroscopy (λ = 260–280 nm). For discrepancies, apply Hansen solubility parameters (δD, δP, δH) to correlate solvent interactions with the compound’s hydroxyl and carbamate groups .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the 3-hydroxypiperidin-4-yl moiety in nucleophilic reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states for nucleophilic attacks. Compare activation energies of cis vs. trans conformers. Validate with experimental kinetic data (e.g., reaction rates in SN2 conditions) .

Q. How do molecular dynamics simulations elucidate conformational stability in aqueous vs. lipid bilayer environments?

  • Methodological Answer : Use AMBER or GROMACS to simulate the compound’s free energy landscape in explicit solvent (TIP3P water) and POPC bilayers. Analyze hydrogen-bonding patterns between the hydroxyl group and water/lipid headgroups over 100-ns trajectories .

Q. What mechanisms explain contradictory IR spectral data for carbamate vs. carboxylate formation during degradation?

  • Methodological Answer : Apply deconvolution algorithms (e.g., Gaussian fitting) to overlapping bands (1600–1100 cm⁻¹). Cross-validate with ¹³C-NMR to distinguish carbamate (δ ~155 ppm) from carboxylate (δ ~170 ppm) species. Use controlled degradation studies (pH 2–9) to isolate intermediates .

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